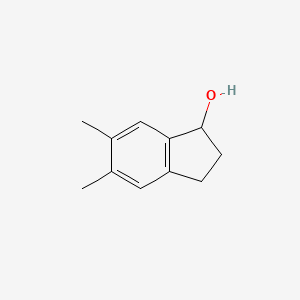

5,6-Dimethyl-1-indanol

Description

BenchChem offers high-quality 5,6-Dimethyl-1-indanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dimethyl-1-indanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

5,6-dimethyl-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C11H14O/c1-7-5-9-3-4-11(12)10(9)6-8(7)2/h5-6,11-12H,3-4H2,1-2H3 |

InChI Key |

FWYWKLULFJCQEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)C(CC2)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemoselective Reduction of 5,6-Dimethyl-1-Indanone to 5,6-Dimethyl-1-Indanol

[1]

Executive Summary

This technical guide details the laboratory-scale synthesis of 5,6-dimethyl-1-indanol (CAS: 23608-48-2) via the hydride reduction of 5,6-dimethyl-1-indanone (CAS: 16440-97-4) .[1] This transformation is a critical intermediate step in the development of ansa-metallocene ligands for olefin polymerization catalysts and specific pharmacophores in medicinal chemistry (e.g., analogs of indane-based analgesics).[1]

The protocol utilizes Sodium Borohydride (NaBH₄) due to its high chemoselectivity for ketones in the presence of aromatic rings, operational safety, and ease of workup compared to Lithium Aluminum Hydride (LiAlH₄).

Key Performance Indicators (KPIs):

-

Target Yield: >90%

-

Purity: >98% (HPLC/NMR)

-

Reaction Time: 2–4 Hours[1]

Strategic Analysis & Mechanism

Reaction Mechanism

The reduction proceeds via a nucleophilic addition mechanism. The borohydride anion (

-

Activation: The carbonyl oxygen of the indanone coordinates loosely with the sodium cation or solvent protons (methanol), increasing electrophilicity at the carbonyl carbon (C1).

-

Hydride Transfer: A hydride ion (

) is transferred from boron to the C1 carbon, breaking thengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Protonation: Upon acidic or aqueous quench, the alkoxide is protonated to yield the secondary alcohol.

Stereochemical Note: The C1 position becomes a stereocenter. This protocol yields a racemic mixture (

Visualization of Reaction Pathway

Caption: Figure 1. Mechanistic flow from ketone substrate to alcohol product via borate intermediate.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Role | Critical Attribute |

| 5,6-Dimethyl-1-Indanone | 160.21 | 1.0 | Substrate | Purity >97% |

| Sodium Borohydride | 37.83 | 1.2 - 1.5 | Reductant | Keep dry (hygroscopic) |

| Methanol (MeOH) | 32.04 | Solvent | Solvent | Anhydrous preferred |

| THF (Tetrahydrofuran) | 72.11 | Co-solvent | Solubilizer | Optional if substrate solubility is low |

| HCl (1M) | 36.46 | Quench | Proton source | Controlled addition |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen (

) to remove ambient moisture (standard practice, though NaBH₄ is tolerant of air). -

Dissolution: Charge the RBF with 5,6-dimethyl-1-indanone (10.0 mmol, 1.60 g) .

-

Solvent Addition: Add Methanol (30 mL) .

-

Scientist's Note: If the dimethyl substitution renders the indanone insoluble in pure methanol at

, add THF (10 mL) to aid solubility. Heterogeneous reactions can lead to incomplete conversion.

-

-

Cooling: Place the flask in an ice-water bath (

). Allow to equilibrate for 10 minutes.

Phase 2: Reduction[1]

-

Reagent Addition: Add NaBH₄ (12.0 mmol, 454 mg) portion-wise over 10 minutes.

-

Safety: Vigorous evolution of Hydrogen gas (

) may occur. Ensure venting. Do not cap the flask tightly.

-

-

Reaction: Remove the ice bath after addition is complete and allow the mixture to warm to Room Temperature (RT,

). Stir for 2–3 hours. -

In-Process Control (IPC): Monitor by Thin Layer Chromatography (TLC).

-

Mobile Phase: Hexanes:Ethyl Acetate (8:2).

-

Visualization: UV lamp (254 nm) or p-Anisaldehyde stain.[1]

-

Criterion: Disappearance of the starting material spot (higher

) and appearance of the alcohol spot (lower

-

Phase 3: Workup & Isolation[1]

-

Quench: Cool the mixture back to

. Slowly add 1M HCl (10 mL) or Saturated-

Caution: Bubbling will occur.

-

-

Evaporation: Remove the bulk of the Methanol/THF on a rotary evaporator (bath temp

) to leave an aqueous slurry. -

Extraction: Dilute the residue with Water (20 mL) and extract with Ethyl Acetate (

mL) . -

Washing: Wash the combined organic layers with Brine (20 mL) .

-

Drying: Dry over anhydrous

or -

Concentration: Evaporate the solvent under reduced pressure to yield the crude solid.

Phase 4: Purification[1]

Workup Logic & Process Safety

Process Flow Diagram

Caption: Figure 2.[1] Isolation workflow designed to separate inorganic boron salts from the organic product.

Safety Critical Parameters

-

Hydrogen Evolution: NaBH₄ releases

upon contact with acid or protic solvents. Perform all additions in a fume hood away from ignition sources.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Exotherm: The reaction is exothermic. Runaway temperatures can lead to solvent boiling or impurity formation (e.g., elimination to indene). Maintain

.[6][7][8]

Analytical Validation (Self-Validating System)[1]

To confirm the identity and purity of the synthesized 5,6-dimethyl-1-indanol , compare your data against these anticipated values.

NMR Spectroscopy ( , 400 MHz, )

The shift from ketone to alcohol is distinct.

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Ar-H | 7.10 - 7.25 | Singlets (s) | 2H | H-4, H-7 (Aromatic) |

| CH-OH | 5.15 - 5.25 | Triplet (t) or dd | 1H | H-1 (Benzylic methine) |

| OH | 1.80 - 2.50 | Broad (br s) | 1H | Hydroxyl (Exchangeable) |

| 2.70 - 3.05 | Multiplet (m) | 2H | H-3 (Benzylic methylene) | |

| 1.90 - 2.50 | Multiplet (m) | 2H | H-2 (Aliphatic methylene) | |

| 2.25 - 2.30 | Singlets (s) | 6H | Ar-Methyl groups |

Diagnostic Signal: The disappearance of the ketone signal (no protons, but observable in

Melting Point

-

Expected Range:

(Estimate based on 5-indanol mpngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Note: If the product is an oil, it may contain solvent residues or require high-vacuum drying to crystallize.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Substrate insolubility or old NaBH₄. | Add THF as co-solvent; use fresh reagent; increase temp to |

| Low Yield | Product lost in aqueous layer or over-acidification leading to elimination. | Re-extract aqueous layer; ensure quench pH is neutral/mildly acidic; avoid heating during workup (prevents dehydration to indene). |

| Product is an Oil | Solvent trapping or impurities. | Dry under high vacuum for 12h; recrystallize from cold pentane/hexanes. |

References

-

General Indanone Reduction Protocol

-

Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (Standard reduction of ketones with NaBH4).

-

- Substrate Specificity (Indanones): Estévez, J. C., et al. "Synthesis of novel, potentially biologically active dibenzosuberone derivatives." Tetrahedron, 2014. (Discusses reduction of fused ring ketones).

-

Chemical Data & Identifiers

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 77936, Indanol" PubChem, 2024 . [Link]. (Used for analog comparison).

-

- Resconi, L., et al. "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 2000, 100(4), 1253–1346.

Sources

- 1. Indanol - Wikipedia [en.wikipedia.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. acgpubs.org [acgpubs.org]

- 4. Non-Conventional Methodologies in the Synthesis of 1-Indanones | MDPI [mdpi.com]

- 5. www1.chem.umn.edu [www1.chem.umn.edu]

- 6. labs.chem.byu.edu [labs.chem.byu.edu]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

A Comprehensive Technical Guide to 5,6-Dimethyl-1-Indanol: Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the physical and chemical properties of 5,6-dimethyl-1-indanol, a substituted indanol of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from its precursor, 5,6-dimethyl-1-indanone, the parent compound 1-indanol, and other substituted indanols to present a comprehensive and scientifically grounded overview. The indanol scaffold is a crucial component in numerous pharmacologically active compounds, making a thorough understanding of its derivatives essential for drug discovery and development.[1][2]

Molecular Structure and Physicochemical Properties

5,6-Dimethyl-1-indanol possesses a bicyclic structure, consisting of a benzene ring fused to a five-membered cyclopentanol ring. The two methyl groups at positions 5 and 6 of the aromatic ring and the hydroxyl group at position 1 of the aliphatic ring define its chemical behavior and physical characteristics.

Table 1: Physical and Chemical Properties of 5,6-Dimethyl-1-Indanol and Related Compounds

| Property | 5,6-Dimethyl-1-Indanol (Predicted/Estimated) | 1-Indanol (Experimental) | 5,6-Dimethyl-1-indanone (Precursor) |

| Molecular Formula | C₁₁H₁₄O | C₉H₁₀O[3][4] | C₁₁H₁₂O |

| Molecular Weight | 162.23 g/mol | 134.18 g/mol [4] | 160.21 g/mol |

| Appearance | Likely a white to off-white crystalline solid | White to slightly yellow crystalline solid[2] | Not specified |

| Melting Point | Estimated > 55 °C | 50-54 °C[4] | Not available |

| Boiling Point | Estimated > 220 °C at 760 mmHg | 128 °C at 12 mmHg[2] | Not available |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and chloroform; sparingly soluble in water. | Soluble in water (10 g/L at 20°C), ethanol, and benzene.[1][2] | Not available |

| pKa | Estimated to be around 14-15 | 14.23 (Predicted)[1] | Not applicable |

Expert Insights: The addition of two methyl groups to the aromatic ring of 1-indanol is expected to increase its molecular weight, melting point, and boiling point due to enhanced van der Waals forces and molecular symmetry. The solubility in non-polar organic solvents is also likely to be higher compared to the unsubstituted 1-indanol, while its solubility in water may decrease. The pKa is not expected to be significantly altered by the methyl substituents on the aromatic ring, as they are not strongly electron-withdrawing or donating in a way that would drastically affect the acidity of the benzylic alcohol.[5][6]

Synthesis and Reactivity

The primary route to 5,6-dimethyl-1-indanol is through the reduction of its corresponding ketone, 5,6-dimethyl-1-indanone. This transformation is a standard procedure in organic synthesis and can be achieved with high efficiency using various reducing agents.

Synthetic Workflow: Reduction of 5,6-Dimethyl-1-indanone

Caption: General workflow for the synthesis of 5,6-dimethyl-1-indanol via reduction of 5,6-dimethyl-1-indanone.

Experimental Protocol: Synthesis of 5,6-Dimethyl-1-Indanol

This protocol is adapted from general procedures for the reduction of substituted 1-indanones.

Materials:

-

5,6-dimethyl-1-indanone

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5,6-dimethyl-1-indanone (1.0 eq) in methanol at room temperature.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Solvent Removal: Concentrate the mixture in vacuo to remove the bulk of the methanol.

-

Extraction: To the aqueous residue, add ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5,6-dimethyl-1-indanol.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to obtain the pure 5,6-dimethyl-1-indanol.

Trustworthiness of the Protocol: This is a well-established and reliable method for the reduction of ketones to secondary alcohols. The use of TLC for reaction monitoring ensures that the reaction is allowed to proceed to completion. The aqueous work-up procedure is standard for removing inorganic byproducts and unreacted reagents. The final purification step ensures the high purity of the final product.

Chemical Reactivity

The reactivity of 5,6-dimethyl-1-indanol is primarily dictated by the secondary alcohol functional group. Key reactions include:

-

Oxidation: Can be oxidized back to the parent ketone, 5,6-dimethyl-1-indanone, using common oxidizing agents (e.g., PCC, Swern oxidation).

-

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

-

Etherification: Can be converted to ethers, for example, through the Williamson ether synthesis.

-

Substitution Reactions: The hydroxyl group can be converted into a good leaving group (e.g., by tosylation) to facilitate nucleophilic substitution reactions.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules.

Sources

5,6-Dimethyl-1-indanol: Structural Profiling, Synthesis, and Applications in Drug Discovery and Catalysis

Executive Summary

The indane scaffold is universally recognized as a "privileged structure" in both medicinal chemistry and organometallic catalysis. 5,6-dimethyl-1-indanol (CAS: 32521-03-2) represents a highly specialized derivative within this family. Characterized by a bicyclic fused ring system with a benzylic hydroxyl group and two electron-donating methyl groups on the aromatic ring, this compound serves as a critical intermediate. It is extensively utilized in the synthesis of bio-oxidizable prodrugs for Alzheimer's disease, inhibitors for inflammatory pathways, and as a precursor for high-performance metallocene catalysts in olefin polymerization.

This whitepaper provides an in-depth technical analysis of 5,6-dimethyl-1-indanol, detailing its physicochemical properties, mechanistic synthetic pathways, and step-by-step experimental protocols designed for high-yield, reproducible laboratory execution.

Physicochemical & Structural Profiling

The structural uniqueness of 5,6-dimethyl-1-indanol lies in its dual functional zones: the C1 chiral center bearing the hydroxyl group, and the C5/C6 methyl substitutions . The methyl groups exert a positive inductive effect (+I), increasing the electron density of the aromatic ring. In biological systems, this enhances

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | 5,6-dimethyl-1-indanol (or 5,6-dimethyl-2,3-dihydro-1H-inden-1-ol) |

| CAS Registry Number | 32521-03-2 [1] |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol [1] |

| Hydrogen Bond Donors | 1 (C1-OH) |

| Hydrogen Bond Acceptors | 1 (C1-OH) |

| Rotatable Bonds | 0 (Rigid bicyclic framework) |

| Topological Polar Surface Area (tPSA) | 20.2 Ų |

Synthetic Pathways & Mechanistic Causality

The most robust and scalable method for synthesizing 5,6-dimethyl-1-indanol is the chemoselective reduction of its corresponding ketone, 5,6-dimethyl-1-indanone .

Because the indanone framework is planar, nucleophilic hydride attack from a standard reducing agent like Sodium Borohydride (NaBH₄) occurs with equal probability from both the Re and Si faces, yielding a racemic mixture of (R)- and (S)-5,6-dimethyl-1-indanol. If enantiopurity is required for specific pharmaceutical applications, subsequent enzymatic kinetic resolution (e.g., using Candida antarctica Lipase B) or asymmetric reduction (using Corey-Bakshi-Shibata catalysts) must be employed.

Workflow for the chemoselective reduction and chiral resolution of 5,6-dimethyl-1-indanol.

Applications in Advanced Drug Development

Donepezil Analogs and hAChE Inhibition

In the symptomatic treatment of Alzheimer's disease, Acetylcholinesterase inhibitors (AChEIs) like Donepezil are standard care. However, peripheral side effects limit their dosing. Researchers have utilized indanone and indanol derivatives to synthesize "bio-oxidizable" prodrugs [2].

In this strategy, 5,6-dimethyl-1-indanol derivatives are converted into 1,4-dihydropyridines. These prodrugs cross the Blood-Brain Barrier (BBB) efficiently due to their high lipophilicity. Once in the central nervous system, they undergo mild biological oxidation to form active N-benzylpyridinium salts. The 5,6-dimethyl substitution on the indane ring enhances the binding affinity to the Catalytic Active Site (CAS) of human AChE via optimized hydrophobic interactions, achieving IC₅₀ values in the low nanomolar range [2].

Bio-oxidizable prodrug strategy utilizing indanol derivatives for hAChE inhibition.

SSAO/VAP-1 Inhibitors for Inflammation

Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), plays a critical role in leukocyte trafficking during inflammatory responses. 5,6-dimethyl-1-indanol serves as a building block for synthesizing amine and amide-containing compounds that inhibit SSAO/VAP-1 enzymatic activity. By inhibiting this binding, these derivatives effectively reduce leukocyte adhesion in inflamed areas, suppressing the overall inflammatory response [3].

Applications in Organometallic Catalysis

Beyond medicinal chemistry, 5,6-dimethyl-1-indanol is a vital precursor in polymer science. It is dehydrated to form 5,6-dimethylindene , which is subsequently deprotonated to form an indenyl anion. This anion acts as an

Synthetic route from 5,6-dimethyl-1-indanol to a highly active metallocene catalyst.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and temperature control is explicitly stated to ensure high-fidelity replication.

Protocol A: Synthesis of Racemic 5,6-dimethyl-1-indanol

Objective: Chemoselective reduction of 5,6-dimethyl-1-indanone to the corresponding alcohol.

-

Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5,6-dimethyl-1-indanone (10.0 g, 62.4 mmol, 1.0 eq) in 100 mL of absolute ethanol.

-

Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: The subsequent hydride reduction is exothermic. Cooling prevents solvent boil-off and minimizes unwanted side reactions.

-

Reduction: Slowly add Sodium Borohydride (NaBH₄) (3.54 g, 93.6 mmol, 1.5 eq) in small portions over 15 minutes. Causality: Portionwise addition controls the evolution of hydrogen gas and maintains a stable reaction temperature.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The ketone starting material (higher Rf) should completely disappear, replaced by the more polar alcohol (lower Rf).

-

Quenching & Workup: Cool the flask back to 0 °C and carefully quench the reaction by adding 50 mL of saturated aqueous Ammonium Chloride (NH₄Cl) dropwise. Causality: NH₄Cl safely destroys excess NaBH₄ and keeps the pH near neutral. Highly acidic quenching must be avoided, as benzylic alcohols like 1-indanol are highly prone to acid-catalyzed dehydration to indene.

-

Extraction: Evaporate the bulk of the ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 5,6-dimethyl-1-indanol as a white to off-white solid. (Expected yield: >95%).

Protocol B: Dehydration to 5,6-dimethylindene (For Catalysis Applications)

Objective: Elimination of the C1 hydroxyl group to form the indenyl double bond.

-

Preparation: Dissolve 5,6-dimethyl-1-indanol (5.0 g, 30.8 mmol) in 50 mL of anhydrous toluene in a flask fitted with a Dean-Stark apparatus.

-

Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.29 g, 1.54 mmol, 0.05 eq). Causality: The acid protonates the C1 hydroxyl, turning it into a superior leaving group (H₂O), facilitating an E1 elimination driven by the formation of a conjugated aromatic system.

-

Reflux: Heat the mixture to reflux (approx. 110 °C). Water will collect in the Dean-Stark trap. Reflux until water ceases to evolve (approx. 2-3 hours).

-

Workup: Cool to room temperature, wash the toluene solution with saturated aqueous NaHCO₃ to neutralize the acid catalyst, dry over Na₂SO₄, and concentrate to yield 5,6-dimethylindene.

References

-

Chemsrc. "5,6-dimethyl-1-indanol | CAS#:32521-03-2". Chemsrc Chemical Database. Available at:[Link]

-

Benchekroun, M., et al. "Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a “Bio-Oxidizable” Prodrug Strategy: Design, Synthesis, and in Vitro Biological Evaluation". Journal of Medicinal Chemistry, ACS Publications (2017). Available at:[Link]

- European Patent Office. "Amines and amides for the treatment of diseases" (EP 2283833 A2). Google Patents (2005).

The Indanol Scaffold: A Privileged Framework for Modulating Biological Activity

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The indanol framework, a bicyclic system comprising a fused benzene and cyclopentane ring with a hydroxyl substituent, represents a "privileged structure" in medicinal chemistry.[1][2] Its rigid conformation and versatile functionalization potential have established it as a cornerstone for the design of a diverse array of pharmacologically active molecules. This guide provides a comprehensive overview of the biological activities associated with substituted indanol derivatives, delving into their mechanisms of action across various therapeutic areas. We will explore key applications, from enzyme inhibition in metabolic and neurodegenerative diseases to receptor modulation and anticancer activity. Furthermore, this document furnishes detailed, field-proven experimental protocols for the synthesis, in vitro screening, and in vivo evaluation of these compounds, offering researchers and drug development professionals a practical and authoritative resource for advancing their discovery programs.

The Indanol Core: A Versatile Synthetic Platform

The intrinsic value of the indanol scaffold lies in its unique bicyclic structure and the stereochemical possibilities it presents.[2][3] The cis- and trans-isomers of amino-substituted indanols, in particular, serve as critical chiral auxiliaries and precursors in asymmetric synthesis.[4][5] The enantiomerically pure (1S, 2R)-1-amino-2-indanol is a renowned intermediate in the synthesis of the potent HIV protease inhibitor, Indinavir, highlighting the scaffold's significance in modern medicine.[1][3]

The synthetic accessibility of the indanol core allows for extensive chemical modification. Substitutions on both the aromatic ring and the cyclopentanol moiety can be readily achieved, enabling fine-tuning of the molecule's physicochemical properties and biological targets. A common synthetic strategy involves the reaction of a primary indanol derivative, such as (1R, 2S)-cis-1-amino-2-indanol, with various substituted electrophiles like isocyanates or isothiocyanates to generate a library of derivatives.[4][6]

Caption: General workflow for the synthesis of urea/thiourea indanol derivatives.[4]

Therapeutic Landscape of Substituted Indanol Derivatives

The structural rigidity and chemical tractability of the indanol scaffold have enabled its application across a wide spectrum of therapeutic targets.

Enzyme Inhibition: A Primary Mechanism of Action

Indanol derivatives have proven to be highly effective inhibitors of various clinically relevant enzymes.

2.1.1. α-Glucosidase Inhibition for Antidiabetic Applications

A significant area of research has focused on indanol derivatives as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[4][7] Inhibition of this enzyme delays glucose absorption, representing a key strategy for managing type 2 diabetes mellitus.[6] By treating cis-1-amino-2-indanol with a range of functionalized isocyanates and isothiocyanates, researchers have synthesized derivatives with potent α-glucosidase inhibitory activity.[4] The urea and thiourea moieties introduced through this synthesis play a critical role in binding to the enzyme's active site.[6]

Kinetic analyses of the most potent compounds have revealed a competitive mode of inhibition, suggesting that they directly compete with the natural substrate for binding to the enzyme's active site.[4][6]

Caption: Competitive inhibition of α-glucosidase by an indanol derivative.[6]

| Compound ID | Substitution | IC50 (µM)[4][6] |

| 2h | 4-Bromophenyl thiourea | 9.64 ± 0.24 |

| 2g | 3-Chlorophenyl thiourea | 11.60 ± 0.47 |

| 2c | 4-Chlorophenyl thiourea | 12.10 ± 0.15 |

| 3i | 3-Chlorophenyl urea | 12.70 ± 0.35 |

| Acarbose (Std.) | - | 38.25 ± 0.12 |

Table 1: In Vitro α-Glucosidase Inhibitory Activity of Selected Indanol Derivatives.

2.1.2. Neuro-Active Enzyme Inhibition

Indanol derivatives are also prominent in the context of neurodegenerative diseases.[8]

-

Monoamine Oxidase B (MAO-B) Inhibition: A propargylamino indan derivative is known as a selective, irreversible inhibitor of MAO-B, an enzyme involved in dopamine metabolism. This activity is utilized in the treatment of Parkinson's disease.[3][8]

-

Acetylcholinesterase (AChE) Inhibition: The indanone scaffold, a close relative of indanol, is a core component of Donepezil, a primary treatment for Alzheimer's disease.[8] Derivatives have been explored for their ability to inhibit AChE, which breaks down the neurotransmitter acetylcholine, thereby improving cognitive function.[8][9]

2.1.3. Antiviral Activity

The most notable antiviral application is the use of (1S, 2R)-1-amino-2-indanol as a crucial intermediate for Indinavir, an HIV protease inhibitor.[1][3] This underscores the scaffold's ability to fit into the highly specific active sites of viral enzymes.

Anticancer Properties

The indanone ring system, readily derived from indanol, exhibits significant anticancer activity.[10][11] Thiazolyl hydrazone derivatives of 1-indanone, for instance, have shown potent cytotoxicity against various cancer cell lines, particularly p53 mutant colorectal cancer cells.[10]

Mechanisms of Action:

-

Cell Cycle Arrest: Active compounds can arrest the cell cycle, often at the G2/M phase, preventing cancer cell proliferation.[10]

-

Induction of Apoptosis: These derivatives can trigger programmed cell death by increasing levels of reactive oxygen species (ROS), decreasing mitochondrial membrane potential, and modulating the expression of apoptotic proteins like Bax and Bcl-2.[10][12]

-

Inhibition of NF-κB Pathway: Some derivatives inhibit the expression of NF-κB p65, a key regulator in signaling pathways associated with inflammation and tumorigenesis.[10][11]

| Compound | Cell Line | Activity (IC50)[10][12] |

| ITH-6 | HT-29 (Colon) | 0.41 ± 0.19 µM |

| ITH-6 | COLO 205 (Colon) | 1.12 ± 0.11 µM |

| 2f (Indazole) | 4T1 (Breast) | 0.23 µM |

| 2f (Indazole) | A549 (Lung) | 0.81 µM |

Table 2: In Vitro Anticancer Activity of Selected Indanone/Indazole Derivatives.

Anti-inflammatory and CNS Effects

Substituted indanols have demonstrated a broad range of other pharmacological activities.[3]

-

Anti-inflammatory: Benzylated derivatives of 4-indanols and various indanoxy acetic acids exhibit anti-inflammatory, hypotensive, and CNS depressant activities.[3][5] The mechanism for some derivatives involves the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokines.[13]

-

CNS Depressant: Certain indanoxy propanolamine derivatives show significant muscle relaxant properties, while others act as tranquilizers.[3]

Methodologies for Preclinical Evaluation

A robust and systematic approach to screening is essential for identifying and validating lead compounds. This involves a tiered workflow progressing from high-throughput in vitro assays to more complex in vivo models.

Caption: A tiered experimental workflow for evaluating indanol derivatives.

Key In Vitro Experimental Protocols

Protocol 1: α-Glucosidase Inhibition Assay [4][14]

-

Objective: To determine the concentration of the test compound required to inhibit 50% of α-glucosidase activity (IC50).

-

Materials: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate, phosphate buffer (pH 6.8), test compounds, 96-well microplate reader.

-

Procedure:

-

Prepare stock solutions of test compounds in DMSO.

-

In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

-

Add 20 µL of α-glucosidase solution (0.5 U/mL) to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution (5 mM).

-

Incubate the plate at 37°C for another 15 minutes.

-

Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.

-

Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.

-

Calculate the percentage of inhibition relative to a control without an inhibitor.

-

Determine the IC50 value by plotting percent inhibition against compound concentration.

-

Protocol 2: MTT Assay for Anticancer Cytotoxicity [15]

-

Objective: To assess the anti-proliferative activity of test compounds on cancer cell lines.

-

Materials: Human cancer cell lines (e.g., HT-29, 4T1), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

-

Procedure:

-

Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (e.g., 1–100 µmol/L) and incubate for 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Essential In Vivo Experimental Protocols

In vivo studies are critical for evaluating the efficacy and safety of lead candidates in a complex biological system.[2] All animal experiments must be conducted following ethical guidelines and approved protocols.

Protocol 3: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory) [13][16]

-

Objective: To evaluate the acute anti-inflammatory activity of a test compound.

-

Animal Model: Wistar or Sprague-Dawley rats (150-200g).

-

Procedure:

-

Fast animals overnight but allow access to water.

-

Administer the test compound or vehicle (control) orally or intraperitoneally. A standard drug like Indomethacin is used as a positive control.

-

After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume immediately after injection (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

-

Protocol 4: Xenograft Tumor Model in Mice (Anticancer) [2][10]

-

Objective: To assess the in vivo antitumor efficacy of a test compound.

-

Animal Model: Immunodeficient mice (e.g., nude or SCID mice).

-

Procedure:

-

Implant a specific number of human cancer cells (e.g., 1 x 10⁶ HT-29 cells) subcutaneously into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment and control groups.

-

Administer the test compound (e.g., ITH-6) via the desired route (e.g., intraperitoneal) at a predetermined dose and schedule.

-

Monitor tumor volume (calculated using the formula: (Length x Width²)/2) and body weight regularly.

-

At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., weight, histopathology).

-

Evaluate efficacy based on tumor growth inhibition.

-

Conclusion and Future Perspectives

Substituted indanol derivatives continue to be a remarkably fruitful area for drug discovery. Their proven success as enzyme inhibitors and receptor modulators, combined with emerging applications in oncology and inflammatory diseases, ensures their relevance for years to come. The core scaffold provides a unique blend of structural rigidity and synthetic flexibility, allowing for the systematic exploration of structure-activity relationships.

Future research will likely focus on developing derivatives with multi-target activities, such as dual inhibitors for complex diseases like Alzheimer's or combination therapies for cancer.[8][9] Advances in computational chemistry and molecular modeling will further accelerate the rational design of new indanol-based compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles, paving the way for the next generation of innovative therapeutics.

References

-

Khan, S., Shaheen, F., Ali, L., et al. (2026). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports. Available from: [Link]

-

Khan, S., Shaheen, F., Ali, L., et al. (2026). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. ResearchGate. Available from: [Link]

-

Sharma, P., & Kumar, V. (Year N/A). A Review on Pharmacological Activities of Indanol and Their Derivatives. Asian Journal of Research in Pharmaceutical Sciences. Available from: [Link]

-

Singh, P., & Kumar, A. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today. Available from: [Link]

-

Hilaris Publisher. (2024). Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Hilaris Publisher. Available from: [Link]

-

MDPI. (2025). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. Available from: [Link]

-

Semantic Scholar. (Year N/A). Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. Semantic Scholar. Available from: [Link]

-

Kielesińska, A., Błaszczak-Świątkiewicz, K., & Bujalska-Zadrożny, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Hilaris Publisher. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher. Available from: [Link]

-

Tutone, M., et al. (Year N/A). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules. Available from: [Link]

-

MDPI. (2024). Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. MDPI. Available from: [Link]

-

Rej, R., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry. Available from: [Link]

-

PubMed. (2021). Discovery of 2-(Ortho-Substituted Benzyl)-Indole Derivatives as Potent and Orally Bioavailable RORγ Agonists with Antitumor Activity. Journal of Medicinal Chemistry. Available from: [Link]

-

Royal Society of Chemistry. (Year N/A). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry. Available from: [Link]

-

PubMed. (2025). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports. Available from: [Link]

-

S. B., K., et al. (Year N/A). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. Available from: [Link]

-

MDPI. (2021). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. Molecules. Available from: [Link]

-

PubMed Central. (Year N/A). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Medicinal Chemistry Letters. Available from: [Link]

-

Ghosh, U., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology. Available from: [Link]

-

Frontiers Media. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology. Available from: [Link]

-

PubMed Central. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry. Available from: [Link]

-

PubMed. (2014). Discovery of novel indazole derivatives as dual angiotensin II antagonists and partial PPARγ agonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

ResearchGate. (2019). Biotransformation of indanol, fluorenol and their analogs using tissue-cultured cells and their antimicrobial activity. ResearchGate. Available from: [Link]

-

PubMed. (Year N/A). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. Journal of Medicinal Chemistry. Available from: [Link]

-

Scilit. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules. Available from: [Link]

-

PubMed. (Year N/A). 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. Journal of Medicinal Chemistry. Available from: [Link]

-

PubMed. (2023). Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. Available from: [Link]

-

CORE. (Year N/A). Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. CORE. Available from: [Link]

-

PubMed. (2020). Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA. Drug Testing and Analysis. Available from: [Link]

-

ResearchGate. (Year N/A). In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. ResearchGate. Available from: [Link]

-

IJPRAS. (Year N/A). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research & Allied Sciences. Available from: [Link]

-

BioSpace. (2026). Opinion: Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development. BioSpace. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ajpsonline.com [ajpsonline.com]

- 4. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 10. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. mdpi.com [mdpi.com]

- 16. ijpras.com [ijpras.com]

The Dimethyl-Indanol Scaffold: Therapeutic Frontiers in Anesthesia and Neuroprotection

Executive Summary

Dimethyl-indanols represent a specialized class of bicyclic phenolic and alcoholic compounds that serve as "rigidified" pharmacophores in modern medicinal chemistry. By fusing a benzene ring with a cyclopentane ring (the indan core) and introducing methyl substituents, these molecules offer a distinct advantage over flexible analogues like propofol (2,6-diisopropylphenol): conformational restriction . This structural rigidity reduces the entropic penalty of receptor binding, potentially enhancing affinity and selectivity for targets such as the GABA-A receptor and antioxidant pathways.

This technical guide explores the therapeutic utility of dimethyl-indanols, specifically focusing on 4,6-dimethyl-5-indanol (a propofol analogue) and 2,2-dimethyl-1-indanol (a metabolic stabilizer). We examine their role as next-generation anesthetics, neuroprotective agents, and privileged scaffolds in drug discovery.

Part 1: Chemical Architecture & Rational Design

The "Rigid Analogue" Hypothesis

The clinical success of propofol as an intravenous anesthetic is tempered by its poor water solubility and pain on injection. Dimethyl-indanols address these limitations through conformational locking .

-

Propofol (Flexible): The isopropyl groups at positions 2 and 6 can rotate freely, creating a dynamic steric cloud that modulates the hydroxyl group's accessibility.

-

4,6-Dimethyl-5-indanol (Rigid): The fusion of the five-membered ring (in indan derivatives) or the specific placement of methyl groups on the rigid aromatic core locks the molecule into a bioactive conformation. This mimics the steric bulk of propofol while potentially altering lipophilicity (LogP) and metabolic susceptibility.

Key Isomers of Interest

| Compound | Structure Description | Primary Therapeutic Potential |

| 4,6-Dimethyl-5-indanol | Phenolic hydroxyl flanked by methyl groups. | Anesthesia: Direct structural mimic of propofol; GABA-A modulation. |

| 2,2-Dimethyl-1-indanol | Hydroxyl on the cyclopentyl ring; gem-dimethyl at C2. | Neuroprotection/Synthesis: Blocks metabolic oxidation at the benzylic position; chiral auxiliary precursor. |

| 5-Indanol | Unsubstituted phenolic indan. | Antimicrobial/Intermediate: Precursor for broad-spectrum antibiotics (e.g., indanylcarbinicillin). |

Part 2: Therapeutic Application I – Anesthesia & Sedation[1]

Mechanism of Action: GABA-A Receptor Modulation

Dimethyl-indanols function as Positive Allosteric Modulators (PAMs) of the

Mechanistic Pathway:

-

Binding: The dimethyl-indanol molecule partitions into the lipid bilayer or binds directly to the transmembrane pocket of the GABA-A receptor.

-

Conformational Change: Binding stabilizes the open state of the chloride ion channel.

-

Hyperpolarization: Increased Cl⁻ influx hyperpolarizes the postsynaptic neuron, raising the threshold for action potential generation.

-

Clinical Effect: Sedation, anxiolysis, and anesthesia.

Visualization: GABA-A Signaling Pathway

The following diagram illustrates the modulation of the GABA-A receptor by dimethyl-indanols.

Figure 1: Mechanism of Positive Allosteric Modulation (PAM) by Dimethyl-Indanols at the GABA-A Receptor.

Part 3: Therapeutic Application II – Neuroprotection & Antioxidant Activity[4][5][6]

Phenolic Radical Scavenging

Indanols containing a phenolic hydroxyl group (e.g., 5-indanol derivatives) exhibit potent antioxidant properties. The mechanism involves Hydrogen Atom Transfer (HAT) .

-

The phenolic hydrogen is donated to neutralize reactive oxygen species (ROS) like peroxyl radicals (

). -

The resulting phenoxyl radical is stabilized by resonance within the aromatic indan ring and the electron-donating methyl groups (hyperconjugation), preventing propagation of oxidative damage.

Clinical Relevance[3][4][6][7]

-

Ischemic Stroke: Reduction of oxidative stress during reperfusion injury.

-

Neurodegeneration: Potential to mitigate ROS-driven damage in Alzheimer’s and Parkinson’s disease models, often showing synergy with their sedative properties.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2,2-Dimethyl-1-Indanol

This protocol utilizes the reduction of 2,2-dimethyl-1-indanone, a standard method to generate the alcohol scaffold with high yield and purity.

Reagents:

-

2,2-Dimethyl-1-indanone (Substrate)

-

Sodium Borohydride (

) (Reducing Agent)[1] -

Methanol (

) / Water (Solvent) -

Acetic Acid (Quenching)

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mmol of 2,2-dimethyl-1-indanone in 50 mL of MeOH at 0°C.

-

Reduction: Slowly add 15 mmol of

over 20 minutes. The gas evolution ( -

Reaction: Stir at room temperature for 2 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2).

-

Quenching: Cool to 0°C and quench with 10% acetic acid until pH ~6.

-

Extraction: Evaporate MeOH, extract aqueous residue with Dichloromethane (

). -

Purification: Dry over

, concentrate, and recrystallize from hexane to yield white crystals.

Protocol B: Electrophysiological Screening (Patch Clamp)

To validate GABA-A modulation, whole-cell patch-clamp recordings are performed on HEK293 cells stably expressing

Methodology:

-

Setup: Clamp cells at -60 mV.

-

Control: Apply GABA (

concentration, typically 1-3 -

Test: Co-apply GABA (

) + Dimethyl-indanol (1-100 -

Analysis: Calculate Potentiation

.

Visualization: Experimental Workflow

Figure 2: Integrated workflow from chemical synthesis to electrophysiological validation.

Part 5: Quantitative Data Summary

The following table summarizes the comparative properties of Propofol versus key Indanol derivatives based on literature precedents for phenolic anesthetics.

| Property | Propofol (Standard) | 4,6-Dimethyl-5-Indanol (Target) | 2,2-Dimethyl-1-Indanol |

| LogP (Lipophilicity) | ~3.8 | ~3.2 - 3.5 (Estimated) | ~2.8 |

| GABA-A Potentiation | High ( | High (Predicted due to rigid overlap) | Moderate |

| Metabolic Stability | Low (Rapid Glucuronidation) | Moderate (Steric hindrance) | High (Blocked benzylic oxidation) |

| Water Solubility | Very Low (<0.1 mg/mL) | Low (Requires formulation) | Moderate |

| Primary Risk | Injection Pain, Hypotension | Potential for slower onset | Lower potency |

References

-

BenchChem. (2025).[2][1] Synthesis of 2-Indanol via Reduction of 2-Indanone: A Technical Guide. Retrieved from

- Krasowski, M. D., et al. (2001). "Propofol and other intravenous anesthetics have sites of action on the gamma-aminobutyric acid type A receptor distinct from that for isoflurane." Journal of Pharmacology and Experimental Therapeutics.

-

Frontiers in Pharmacology. (2023). Novel potential pharmacological applications of dimethyl fumarate and related structures.[3] Retrieved from [4]

-

National Institutes of Health (NIH) PubChem. (2025). 5-Indanol Compound Summary. Retrieved from

- Dimitrov, I., & Suonio, E. (2020). "Syntheses of Analogues of Propofol: A Review." Synthesis, 52, 3693-3713.

-

ChemicalBook. (2026).[3] 5-Indanol Chemical Properties and Uses. Retrieved from

Sources

"stereoisomers of 5,6-dimethyl-1-indanol"

An In-Depth Technical Guide to the Stereoisomers of 5,6-Dimethyl-1-Indanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indanol scaffold is a privileged structural motif found in numerous biologically active compounds and serves as a critical building block in medicinal chemistry. Specifically, 5,6-dimethyl-1-indanol presents a case of fundamental chirality centered at the C1 position, leading to the existence of two non-superimposable mirror-image stereoisomers, or enantiomers. The precise three-dimensional arrangement of these enantiomers is paramount, as it dictates their interaction with chiral biological systems, such as enzymes and receptors, often resulting in significantly different pharmacological, metabolic, and toxicological profiles. This guide provides a comprehensive technical overview of the stereochemistry of 5,6-dimethyl-1-indanol, detailing methodologies for its synthesis, chiral resolution, and analytical characterization. By integrating foundational principles with advanced, field-proven protocols, this document serves as an essential resource for professionals engaged in the synthesis and application of chiral molecules in drug discovery and development.

Part 1: Molecular Structure and Stereochemistry

The structural foundation of 5,6-dimethyl-1-indanol is a bicyclic system composed of a benzene ring fused to a five-membered cyclopentanol ring. The defining feature for its stereochemistry is the hydroxyl-bearing carbon at position 1 (C1).

The Stereogenic Center

The C1 carbon of 5,6-dimethyl-1-indanol is a stereogenic center because it is bonded to four distinct substituents:

-

A hydroxyl group (-OH)

-

A hydrogen atom (-H)

-

The C2 carbon of the cyclopentane ring

-

The C7a carbon of the fused aromatic ring

This tetrahedral arrangement with four different groups allows for the existence of two distinct spatial configurations that are mirror images of each other. These are known as enantiomers.[1][2]

The Enantiomers: (R) and (S)-5,6-dimethyl-1-indanol

According to the Cahn-Ingold-Prelog (CIP) priority rules, the two enantiomers are designated as (R)-5,6-dimethyl-1-indanol and (S)-5,6-dimethyl-1-indanol. The distinct spatial orientation of the hydroxyl group is the key differentiator that governs their interaction with other chiral molecules.

Caption: Workflow for silylative kinetic resolution.

Studies on racemic 1-indanol have demonstrated high selectivity factors (s) using this method, indicating excellent separation efficiency. [3][4]

| Catalyst Loading (mol %) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee %) of Recovered Alcohol | Selectivity Factor (s) |

|---|---|---|---|---|

| 20 | -78 | ~50 | >99 | 89 |

| 10 | -78 | ~52 | >99 | 85 |

| 5 | -78 | ~55 | >99 | 75 |

| 1 | -78 | ~68 | >99 | 50 |

Table adapted from data on the silylative kinetic resolution of 1-indanol.[4]

Part 3: Analytical Characterization of Stereoisomers

Once a resolution is performed, robust analytical methods are required to confirm the identity, purity, and enantiomeric excess (ee) of the separated isomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. [5][6]The technique relies on a chiral stationary phase (CSP) that contains a single enantiomer of a chiral selector.

Principle of Separation: The enantiomers of the analyte form transient, diastereomeric complexes with the chiral stationary phase. These complexes have different binding energies, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel®, Chiralpak®), are highly effective for separating indanol enantiomers. [7][8]

Caption: Experimental workflow for chiral HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H or ¹³C NMR spectroscopy cannot differentiate between enantiomers, it is essential for confirming the overall chemical structure of 5,6-dimethyl-1-indanol. To distinguish enantiomers using NMR, a chiral environment must be introduced, which can be achieved by:

-

Chiral Derivatizing Agents: Reacting the indanol with a chiral agent (e.g., Mosher's acid chloride) to form diastereomers, which have distinct NMR spectra.

-

Chiral Solvating Agents/Shift Reagents: Adding a chiral auxiliary to the NMR sample, which forms transient diastereomeric complexes with the enantiomers, leading to separation of their signals.

NMR spectroscopy is a powerful tool for unequivocally identifying isomers based on their unique chemical shifts and coupling patterns. [9][10]

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal magnitudes but in opposite directions. The (R) and (S) designations do not directly correlate with the direction of rotation, which must be determined experimentally and is denoted as dextrorotatory (+) or levorotatory (-).

Part 4: Biological Significance and Applications

The significance of indanol stereochemistry is most pronounced in drug development. The differential interaction of enantiomers with biological targets can lead to one enantiomer being therapeutically active while the other is inactive or even toxic. [6] The substituted aminoindanol core is a well-known pharmacophore. For instance, (1S, 2R)-1-amino-2-indanol is a key chiral building block in the synthesis of Indinavir, a potent inhibitor of the HIV protease enzyme. [7][11]The specific stereochemistry of this intermediate is absolutely critical for the drug's efficacy.

Indanol derivatives have been explored for a wide range of pharmacological activities, including:

-

Antiviral Agents: As seen with HIV protease inhibitors. [11]* CNS Depressants: Certain benzylated 4-indanols show CNS depressant activities. [11]* MAO-B Inhibitors: N-propargyl-1-aminoindan derivatives are used in treating Parkinson's disease. [11] While specific biological data for the individual enantiomers of 5,6-dimethyl-1-indanol may not be widely published, the established importance of the indanol scaffold underscores the necessity of preparing and testing each enantiomer in isolation during any drug discovery program.

Part 5: Detailed Experimental Protocols

Protocol 1: Racemic Synthesis of 5,6-dimethyl-1-indanol via Ketone Reduction

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add 5,6-dimethyl-1-indanone (1.0 eq) and methanol (MeOH) to create a ~0.2 M solution.

-

Cooling: Cool the stirring solution to 0 °C using an ice-water bath.

-

Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~5-6.

-

Extraction: Remove the MeOH under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield racemic 5,6-dimethyl-1-indanol.

-

Validation: Confirm structure using ¹H and ¹³C NMR spectroscopy.

Protocol 2: Silylative Kinetic Resolution of Racemic 1-Indanol Derivatives

This protocol is adapted from established methods for 1-indanol and serves as a robust starting point.[3][4]

-

Setup: In an oven-dried flask under argon, dissolve racemic 5,6-dimethyl-1-indanol (1.0 eq) in anhydrous toluene (to ~0.2 M).

-

Reagent Addition: Add the chiral guanidine catalyst, (R,R)-N-(1-(β-naphthyl)ethyl)benzoguanidine (0.005 eq, 0.5 mol %), followed by N,N-diisopropylethylamine (iPr₂NEt) (0.65 eq).

-

Cooling: Cool the mixture to the desired temperature (e.g., -78 °C).

-

Silylation: Slowly add a solution of triphenylchlorosilane (TPCSiCl) (0.60 eq) in anhydrous toluene via syringe pump over 1 hour.

-

Reaction: Stir the mixture at -78 °C for the time required to reach ~50-60% conversion (monitor by TLC or HPLC).

-

Quenching: Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extraction: Extract with ethyl acetate (3x).

-

Work-up: Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Separation: Separate the unreacted, enantiomerically-enriched alcohol from the silylated product via flash column chromatography.

-

Analysis: Determine the enantiomeric excess of both the recovered alcohol and the desilylated product using chiral HPLC.

Protocol 3: Analytical Chiral HPLC Separation

-

Instrumentation: HPLC system equipped with a UV detector and a chiral column (e.g., Chiralpak® ID).

-

Mobile Phase: Prepare a mobile phase of HPLC-grade n-hexane and isopropanol (IPA). A typical starting ratio is 90:10 (v/v). [7][12]3. Column Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Dissolve a small amount (~1 mg/mL) of the 5,6-dimethyl-1-indanol sample (racemic standard or resolved fraction) in the mobile phase.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample.

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

Data Analysis: The two enantiomers will elute at different retention times. Integrate the area under each peak. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

References

-

Yoshimatsu, S., Yamada, A., & Nakata, K. (2018). Silylative Kinetic Resolution of Racemic 1-Indanol Derivatives Catalyzed by Chiral Guanidine. The Journal of Organic Chemistry, 83(1), 452–458. [Link]

-

Yoshimatsu, S., Yamada, A., & Nakata, K. (2018). Silylative Kinetic Resolution of Racemic 1-Indanol Derivatives Catalyzed by Chiral Guanidine. ACS Publications. [Link]

-

Yoshimatsu, S., Yamada, A., & Nakata, K. (2018). Silylative Kinetic Resolution of Racemic 1-Indanol Derivatives Catalyzed by Chiral Guanidine. PubMed. [Link]

-

Sharma, P., & Kumar, V. (2012). A Review on Pharmacological Activities of Indanol and its Derivatives. Asian Journal of Research in Pharmaceutical Sciences, 2(4). [Link]

-

HPLC.eu. (n.d.). Chiral Columns. HPLC.eu. [Link]

-

Amanote Research. (n.d.). Silylative Kinetic Resolution of Racemic 1Indanol Derivatives Catalyzed by Chiral Guanidine. Amanote. [Link]

-

MDPI. (2024). Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. MDPI. [Link]

-

Ahmed, M., Gwairgi, M., & Ghanem, A. (2014). Enantioselective separation of racemic 1-indanol. ResearchGate. [Link]

-

Siodłak, D. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

-

University of Wisconsin. (n.d.). Stereochemistry. University of Wisconsin Department of Chemistry. [Link]

-

SpectraBase. (n.d.). 4-Indanol - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

-

Foti, K., & Palinkas, J. (n.d.). PREPARATION OF 5-INDANOL. Periodica Polytechnica Chemical Engineering. [Link]

-

MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

-

MDPI. (n.d.). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. MDPI. [Link]

-

Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. [Link]

-

Quick Company. (n.d.). An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Quick Company. [Link]

-

Ghanem, A., & Lomsadze, K. (2018). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 23(10), 2460. [Link]

-

Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

-

AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. [Link]

- Google Patents. (n.d.). Process method for preparing 5,6-dimethoxy-1, 2-indandione.

-

Uttarakhand Open University. (n.d.). STEREOCHEMISTRY. UOU. [Link]

-

PubChem. (n.d.). 5-Indanol. National Center for Biotechnology Information. [Link]

-

Chemmunity. (2023, September 27). Determining All Possible Stereoisomers and Labeling Each Type of Isomer. YouTube. [Link]

-

Siodłak, D. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

-

UC San Diego. (n.d.). Chapter 3: Conformation and Stereochemistry. UC San Diego Chemistry & Biochemistry. [Link]

Sources

- 1. Stereochemistry [research.cm.utexas.edu]

- 2. uou.ac.in [uou.ac.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shimadzu.com [shimadzu.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. hplc.eu [hplc.eu]

- 9. magritek.com [magritek.com]

- 10. news-medical.net [news-medical.net]

- 11. ajpsonline.com [ajpsonline.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 5,6-dimethyl-1-indanol in Common Laboratory Solvents

Abstract

The solubility of a compound is a critical physicochemical property that dictates its behavior in various scientific applications, from reaction chemistry to drug formulation and delivery.[1] This guide provides an in-depth analysis of the solubility characteristics of 5,6-dimethyl-1-indanol, a bicyclic alcohol with potential applications in chemical synthesis and pharmaceutical research. We will explore the theoretical principles governing its solubility, provide detailed experimental protocols for its determination, and present a predicted solubility profile in a range of common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to handle and utilize this compound effectively in a laboratory setting.

Introduction to 5,6-dimethyl-1-indanol and the Imperative of Solubility

5,6-dimethyl-1-indanol is an organic molecule belonging to the indanol class of compounds, which are hydroxy derivatives of indane.[2] Its structure, featuring a fused bicyclic ring system, two methyl groups, and a hydroxyl group, imparts a unique combination of lipophilic and hydrophilic character. This duality is central to its solubility behavior.

Understanding the solubility of a compound like 5,6-dimethyl-1-indanol is paramount for several reasons:

-

Reaction Chemistry: For a chemical reaction to occur in a solution, the reactants must be dissolved in a common solvent to allow for effective molecular interaction.

-

Purification: Techniques like recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.[1]

-

Drug Development: In the pharmaceutical industry, solubility is a cornerstone of a drug candidate's profile. It directly influences bioavailability, formulation strategies, and the route of administration.[1] An active pharmaceutical ingredient (API) must be soluble in physiological fluids to be absorbed and exert its therapeutic effect.

This guide will deconstruct the factors influencing the solubility of 5,6-dimethyl-1-indanol and provide a practical framework for its empirical determination.

The Theoretical Underpinnings of Solubility

The principle of "like dissolves like" is the foundational concept in predicting solubility.[3] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play are:

-

Hydrogen Bonding: 5,6-dimethyl-1-indanol possesses a hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. Solvents that can also engage in hydrogen bonding (protic solvents like water, ethanol, and methanol) are therefore expected to be effective at solvating this molecule.[4]

-

Dipole-Dipole Interactions: The hydroxyl group also gives the molecule a permanent dipole moment. Polar aprotic solvents, such as acetone or dimethyl sulfoxide (DMSO), can interact with this dipole, contributing to solubility.

-

Van der Waals Forces (London Dispersion Forces): The bicyclic carbon framework and methyl groups constitute the nonpolar part of the molecule. These regions interact primarily through transient, induced dipoles. Nonpolar solvents like hexane or toluene will interact with this part of the molecule.[4]

The overall solubility of 5,6-dimethyl-1-indanol in a specific solvent is determined by the balance of these interactions. A solvent that can effectively interact with both the polar hydroxyl group and the nonpolar ring system will exhibit the highest solvating power.

Experimental Determination of Solubility

To obtain reliable, quantitative solubility data, a systematic experimental approach is required. The equilibrium solubility method is a gold-standard technique.

Protocol for Equilibrium Solubility Determination

This protocol is designed to measure the saturation concentration of a compound in a solvent at a specific temperature. It is a self-validating system because the continued presence of solid material ensures that the solution is indeed saturated.

Materials:

-

5,6-dimethyl-1-indanol

-

A selection of solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Hexane, DMSO)

-

Scintillation vials or small test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

Methodology:

-

Preparation: Add an excess amount of solid 5,6-dimethyl-1-indanol to a vial. The key is to add enough solid so that some remains undissolved at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a known volume (e.g., 2 mL) of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of 5,6-dimethyl-1-indanol in the diluted sample using a pre-calibrated HPLC or UV-Vis method.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the equilibrium solubility determination protocol.

Caption: Workflow for equilibrium solubility determination.

Predicted Solubility Profile of 5,6-dimethyl-1-indanol

| Solvent | Solvent Type | Key Interacting Forces with Solute | Predicted Solubility | Estimated Range (mg/mL) |

| Water | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Low | < 1 |

| Methanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | High | > 50 |

| Ethanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | High | > 50 |

| Acetone | Polar Aprotic | Dipole-Dipole, Van der Waals | High | > 100 |

| Dichloromethane | Polar Aprotic | Dipole-Dipole, Van der Waals | High | > 100 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Dipole-Dipole (strong), Van der Waals | Very High | > 200 |

| Hexane | Nonpolar | Van der Waals | Low | < 5 |

Interpretation of Solubility Profile

The predicted solubility of 5,6-dimethyl-1-indanol varies significantly across the spectrum of common lab solvents. This can be explained by the interplay of its structural features with the properties of each solvent.

-

High Solubility in Polar Protic and Aprotic Solvents: Solvents like Methanol, Ethanol, Acetone, Dichloromethane, and DMSO are predicted to be excellent solvents.

-

Methanol and ethanol can engage in hydrogen bonding with the hydroxyl group of the indanol while also having alkyl portions that interact favorably with its nonpolar ring structure.

-

Acetone and dichloromethane, while not hydrogen bond donors, have strong dipole moments that can interact with the polar -OH group. Their organic nature also allows for effective solvation of the nonpolar carbon skeleton via Van der Waals forces.

-

DMSO is a highly polar aprotic solvent with a strong dipole, making it an exceptional solvent for a wide range of organic molecules, including those with moderate polarity like 5,6-dimethyl-1-indanol.

-

-

Low Solubility in Water and Hexane:

-

In Water , the large, nonpolar, bicyclic dimethylated structure of the indanol disrupts the strong hydrogen-bonding network of water molecules. While the hydroxyl group can form hydrogen bonds with water, the energetic cost of creating a cavity in the water for the large nonpolar part is high, leading to low solubility.

-

In Hexane , a completely nonpolar solvent, the situation is reversed. Hexane molecules interact well with the nonpolar hydrocarbon part of the indanol via Van der Waals forces, but they cannot effectively solvate the polar hydroxyl group. This mismatch in intermolecular forces results in poor solubility.[4]

-

The following diagram illustrates the relationship between the molecular properties of the solute and solvent and the resulting solubility.

Caption: Molecular interactions determining solubility.

Conclusion

5,6-dimethyl-1-indanol is a molecule of moderate polarity, possessing both a hydrogen-bonding hydroxyl group and a significant nonpolar hydrocarbon body. This structural duality dictates its solubility, making it highly soluble in polar organic solvents such as alcohols, acetone, and DMSO, but poorly soluble in the extremes of water and nonpolar alkanes. The provided protocols and theoretical explanations offer a robust framework for researchers to empirically verify these predictions and to make informed decisions when selecting solvents for synthesis, purification, or formulation involving this compound. Accurate solubility data is a critical enabler of successful research and development, and the principles outlined herein provide a clear path to obtaining and interpreting this vital information.

References

- Rowan. (n.d.). Predicting Solubility.

- University of Chemistry. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?.

- ResearchGate. (n.d.). Concept of solubility prediction in organic solvents by machine learning.

- Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.

- Journal of the American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- Unknown. (2024, September 24). Solubility test for Organic Compounds.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.

- Unknown. (n.d.).

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

- ChemicalBook. (n.d.). 5,6-Dimethoxy-1-indanone CAS#: 2107-69-9.

- National Center for Biotechnology Information. (n.d.). 5,6-Dimethyl-1-indanone.

- Wikipedia. (n.d.). Indanol.

- Eurofins. (n.d.). Solubility for Common Extractable Compounds.

- MicroChemicals. (n.d.). Solvents and solubilities.

- National Institute of Standards and Technology. (n.d.). Indanol.

- ChemicalBook. (2026, January 13). 5-INDANOL | 1470-94-6.

- CymitQuimica. (n.d.). CAS 6351-10-6: 1-Indanol.

- ChemBK. (2024, April 9). 1-Indanol.

- American Chemical Society. (2018, June 20). Solubility Correlations of Common Organic Solvents.

- National Center for Biotechnology Information. (n.d.). 1-Indanol.

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- University of Minnesota. (2022, September 8). Properties of Common Organic Solvents.

- Erowid. (n.d.). Common Organic Solvents: Table of Properties.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Indanol - Wikipedia [en.wikipedia.org]

- 3. chem.ws [chem.ws]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 6. ce.sysu.edu.cn [ce.sysu.edu.cn]

The Indanol Scaffold: From Coal Tar to Chiral Architectures in Drug Discovery

Executive Summary

The indanol moiety (hydroxy-2,3-dihydro-1H-indene) has evolved from a simple coal-tar derivative into a privileged scaffold in modern medicinal chemistry. Its rigid bicyclic structure offers a unique combination of lipophilicity and defined stereochemistry, making it indispensable for asymmetric synthesis and receptor-ligand binding. This technical guide analyzes the trajectory of indanol compounds, focusing on the pivotal role of cis-1-amino-2-indanol in HIV protease inhibition, the structure-activity relationships (SAR) of ultra-long-acting

Part 1: Structural Fundamentals & Historical Genesis

The Indane Core